molecular formula C10H6Cl2O2S B3045140 2-Chloronaphthalene-1-sulfonyl chloride CAS No. 102154-19-8

2-Chloronaphthalene-1-sulfonyl chloride

Cat. No.: B3045140
CAS No.: 102154-19-8
M. Wt: 261.12 g/mol
InChI Key: SPRZLGGRDIRMRD-UHFFFAOYSA-N
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Description

2-Chloronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₆Cl₂O₂S. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a sulfonyl chloride group is attached to the first position. This compound is commonly used in organic synthesis, particularly for the preparation of naphthyl sulfonamides, which are important intermediates in many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloronaphthalene-1-sulfonyl chloride can be synthesized through the chlorosulfonation of 2-chloronaphthalene. The reaction typically involves the use of chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The reaction is conducted at elevated temperatures, and the product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Chloronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloronaphthalene-1-sulfonic acid.

    Reduction: It can be reduced to form 2-chloronaphthalene-1-sulfonamide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

Major Products Formed:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Formed through hydrolysis.

    Sulfonamides: Formed through reduction

Scientific Research Applications

2-Chloronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Sulfonamide derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Some sulfonamide derivatives are explored for their potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloronaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into organic molecules .

Comparison with Similar Compounds

  • 2-Bromonaphthalene-1-sulfonyl chloride
  • 2-Iodonaphthalene-1-sulfonyl chloride
  • 2-Fluoronaphthalene-1-sulfonyl chloride

Comparison: 2-Chloronaphthalene-1-sulfonyl chloride is unique due to the presence of the chlorine atom, which influences its reactivity and the properties of the resulting sulfonamide derivatives. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

2-chloronaphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRZLGGRDIRMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623284
Record name 2-Chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102154-19-8
Record name 2-Chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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